Several studies using X-ray crystallography have elucidated the molecular structure of compounds containing the 4-(Prop-2-en-1-yl)piperidine moiety. [, , ] These studies reveal that the conformation of the allyl group can influence the overall shape of the molecule and its interactions with other molecules in the crystal lattice.
Several copper(II) coordination compounds containing the 4-(Prop-2-en-1-yl)piperidine moiety have demonstrated promising antiproliferative properties against cancer cell lines. [, ] These compounds showed higher efficacy compared to Doxorubicin, a commonly used chemotherapy drug.
The compound (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (5) has shown significant anti-ischemic activity in a mouse model of acute cerebral ischemia, suggesting potential as a neuroprotective agent. []
A series of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, incorporating the 4-(Prop-2-en-1-yl)piperidine moiety, demonstrated potent antifungal activity against several plant pathogenic fungi. []
While not explicitly featuring 4-(Prop-2-en-1-yl)piperidine, the study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as tyrosinase inhibitors highlights the potential of similar chalcone derivatives with modifications at the phenyl ring (where the piperidine group would be attached) for modulating tyrosinase activity. []
The development of PF-06459988, an irreversible inhibitor of EGFR mutants containing the T790M mutation, showcases the potential of incorporating specific structural features, such as the 4-(Prop-2-en-1-yl)piperidine moiety, to target specific kinase isoforms and mutations. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: